molecular formula C12H20O3 B12673504 2-Acetoxy-1,8-cineole, (+)-endo- CAS No. 438619-71-7

2-Acetoxy-1,8-cineole, (+)-endo-

Cat. No.: B12673504
CAS No.: 438619-71-7
M. Wt: 212.28 g/mol
InChI Key: XRKZFZWIYZDOQO-SCVCMEIPSA-N
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Description

2-Acetoxy-1,8-cineole, (+)-endo- is a chemical compound with the molecular formula C12H20O3This compound is known for its distinct fruity and sweet odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-1,8-cineole, (+)-endo- can be achieved through microbial resolution of racemic 2-endo-acetoxy-1,8-cineole by using Glomerella cingulata. This method allows for the quantitative production of enantiomerically pure forms of the compound with a yield of 50% and an enantiomeric excess of 100% .

Industrial Production Methods

Industrial production methods for 2-Acetoxy-1,8-cineole, (+)-endo- are not well-documented in the available literature. it is likely that similar microbial or chemical resolution techniques are employed on a larger scale to produce this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-1,8-cineole, (+)-endo- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydroxy derivatives .

Scientific Research Applications

2-Acetoxy-1,8-cineole, (+)-endo- has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.

    Industry: It is used in the fragrance and flavor industry due to its distinct fruity and sweet odor.

Mechanism of Action

The mechanism of action of 2-Acetoxy-1,8-cineole, (+)-endo- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • cis-2-acetoxy-1,8-cineole
  • 2-hydroxy-Cineolacetate
  • exo-2-Hydroxy-1,8-cineole acetate

Uniqueness

2-Acetoxy-1,8-cineole, (+)-endo- is unique due to its specific stereochemistry, which imparts distinct olfactory properties and potential biological activities. Its enantiomerically pure form allows for more precise studies and applications compared to its racemic counterparts .

Properties

CAS No.

438619-71-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate

InChI

InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1

InChI Key

XRKZFZWIYZDOQO-SCVCMEIPSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2CC[C@@]1(OC2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(OC2(C)C)C

Origin of Product

United States

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